

# Application Notes & Protocols: Quantitative EEG (qEEG) Study of BMS-986163 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986163 |           |
| Cat. No.:            | B12422891  | Get Quote |

Version: 1.0

## Introduction

BMS-986163 is the water-soluble intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Preclinical studies have suggested its potential as a rapidly acting antidepressant with a differentiated safety profile compared to non-selective NMDA antagonists like ketamine.[1] Quantitative electroencephalography (qEEG) is a powerful translational tool used to assess the effects of pharmacological agents on central nervous system (CNS) activity. By quantifying frequency-specific changes in the brain's electrical activity, qEEG can provide objective biomarkers of drug target engagement, pharmacodynamics, and potential therapeutic efficacy.[5][6][7]

These application notes provide a comprehensive framework for designing and executing a qEEG study in rodents to characterize the neurophysiological signature of **BMS-986163**.

## **Objective**

The primary objective of this study is to investigate the dose-dependent effects of intravenously administered **BMS-986163** on spontaneous cortical electrical activity in freely moving rodents using qEEG. The study aims to identify a characteristic spectral "fingerprint" that can serve as a biomarker for GluN2B receptor modulation and differentiate it from other psychoactive compounds.



## **Experimental Design**

This study will employ a randomized, vehicle-controlled, parallel-group design.

#### 3.1 Animal Model

· Species: Male Sprague-Dawley rats

• Age: 8-10 weeks

Weight: 250-300g

 Housing: Single-housed post-surgery to prevent damage to the headmounts, with a 12-hour light/dark cycle and ad libitum access to food and water.[8][9]

3.2 Experimental Groups A minimum of four experimental groups will be used to assess dosedependency and to compare the compound's profile to a relevant positive control.

| Group | Treatment        | Dose (mg/kg,<br>i.v.) | Vehicle | N (Animals) |
|-------|------------------|-----------------------|---------|-------------|
| 1     | Vehicle Control  | N/A                   | Saline  | 8           |
| 2     | BMS-986163       | Low Dose (e.g.,<br>1) | Saline  | 8           |
| 3     | BMS-986163       | Mid Dose (e.g., 3)    | Saline  | 8           |
| 4     | BMS-986163       | High Dose (e.g.,      | Saline  | 8           |
| 5     | Positive Control | Ketamine (e.g.,       | Saline  | 8           |

Table 1: Proposed Experimental Groups for the qEEG Study.

# **Experimental Protocols**

## **Protocol 1: Surgical Implantation of EEG Electrodes**

## Methodological & Application





This protocol describes the surgical procedure for implanting chronic EEG electrodes for recording in rats. All procedures must be conducted under aseptic conditions and in accordance with institutional animal care and use guidelines.[10][11]

#### 4.1.1 Materials

- Stereotaxic frame
- Anesthesia machine (isoflurane)
- · Heating pad
- Surgical drill
- Stainless steel screw electrodes (e.g., Pinnacle Technology Inc.)
- EEG headmount/connector[10]
- Dental cement
- Suturing materials or tissue adhesive
- Analgesics (e.g., Carprofen, Buprenorphine)
- Standard surgical tools (scalpels, forceps, etc.)

#### 4.1.2 Procedure

- Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2.5% for maintenance). Administer a pre-operative analgesic. Shave the scalp and secure the animal in the stereotaxic frame.[12][13] Maintain body temperature at 37°C using a heating pad.
- Incision: Make a midline sagittal incision on the scalp to expose the skull. Clean and dry the skull surface, removing the periosteum.
- Drilling Craniotomies: Using stereotaxic coordinates from a rat brain atlas, mark the locations for four recording electrodes and one reference electrode. A common configuration includes



bilateral placement over the prefrontal cortex and hippocampus. Drill small burr holes through the skull, being careful not to penetrate the dura mater.

- Electrode Placement: Gently screw the stainless-steel electrodes into the burr holes until
  they make contact with the dura. The reference electrode is typically placed over the
  cerebellum.
- Headmount Fixation: Apply a thin layer of dental cement to the skull and the base of the headmount. Secure the headmount, ensuring the electrode wires are connected. Build up the dental cement around the screws and the headmount to create a durable implant.[8][14]
- Wound Closure and Recovery: Suture the scalp incision around the implant. Discontinue
  anesthesia and monitor the animal until it is fully ambulatory. Administer post-operative
  analgesics for at least 48 hours. Allow a recovery period of 7-10 days before any
  experimental recordings.

## **Protocol 2: qEEG Recording and Data Acquisition**

#### 4.2.1 Acclimation and Baseline Recording

- Handle the animals daily during the recovery period to acclimate them to the researchers and the recording procedure.
- On the day of the experiment, connect the animal to the recording apparatus (via a tether or telemetry) in a sound-attenuated, electrically shielded chamber.
- Allow the animal to habituate to the chamber for at least 60 minutes.
- Record a 60-minute baseline EEG session to establish stable pre-dose brain activity.

#### 4.2.2 Dosing and Post-Dose Recording

- Briefly disconnect the animal for intravenous (i.v.) administration of the vehicle, BMS-986163, or the positive control.
- Immediately reconnect the animal and begin continuous EEG recording for a minimum of 2 hours post-administration.



Recording Parameters:

Sampling Rate: ≥ 500 Hz

Low-pass filter: 100 Hz

High-pass filter: 0.5 Hz

## **Protocol 3: qEEG Data Analysis**

### 4.3.1 Pre-processing

- Visually inspect the raw EEG data to identify and exclude segments containing movement artifacts or other non-biological signals.[5]
- Epoch the continuous data into short segments (e.g., 4-10 seconds) for spectral analysis.

#### 4.3.2 Power Spectral Analysis

- Apply a Fast Fourier Transform (FFT) to each artifact-free epoch to calculate the Power Spectral Density (PSD).
- Average the PSDs across all epochs within a defined time bin (e.g., 15 minutes).
- Calculate the absolute power for the following standard frequency bands:

Delta (δ): 1-4 Hz

Theta (θ): 4-8 Hz

Alpha (α): 8-12 Hz

Beta (β): 12-30 Hz

Low Gamma (y): 30-55 Hz

High Gamma (γ): 65-90 Hz



 Normalize the post-dose power values for each frequency band to the average baseline power for that same animal. Express data as a percentage change from baseline.

### 4.3.3 Statistical Analysis

- Use a two-way repeated measures ANOVA to analyze the effects of treatment and time on the normalized power in each frequency band.
- Follow up with post-hoc tests (e.g., Dunnett's test) to compare each **BMS-986163** dose group to the vehicle control at each time point.
- A p-value of < 0.05 will be considered statistically significant.

## **Data Presentation**

Quantitative data should be summarized to clearly present the effects of **BMS-986163** on EEG spectral power.



| Treatment<br>Group       | Time<br>Post-Dose<br>(min) | Delta (1-4<br>Hz) | Theta (4-8<br>Hz) | Alpha (8-<br>12 Hz) | Beta (12-<br>30 Hz) | Gamma<br>(30-90 Hz) |
|--------------------------|----------------------------|-------------------|-------------------|---------------------|---------------------|---------------------|
| Vehicle                  | 15-30                      | +2%               | -1%               | +1%                 | -3%                 | +4%                 |
| 30-45                    | +3%                        | 0%                | -2%               | -2%                 | +3%                 |                     |
| BMS-<br>986163<br>(Low)  | 15-30                      | +5%               | +10%              | +8%                 | +15%                | +25%                |
| 30-45                    | +4%                        | +8%               | +6%               | +12%                | +20%                |                     |
| BMS-<br>986163<br>(Mid)  | 15-30                      | +8%               | +15%              | +12%                | +30%                | +80%                |
| 30-45                    | +6%                        | +12%              | +10%              | +25%                | +65%                |                     |
| BMS-<br>986163<br>(High) | 15-30                      | +10%              | +20%              | +18%                | +50%                | +150%               |
| 30-45                    | +8%                        | +15%              | +15%              | +40%                | +120%               |                     |
| Ketamine                 | 15-30                      | -5%               | -10%              | +5%                 | +20%                | +200%               |
| 30-45                    | -3%                        | -8%               | +3%               | +15%                | +160%               |                     |

Table 2: Hypothetical Summary of qEEG Power Spectral Density Changes (% Change from Baseline). Data are illustrative. \* denotes a statistically significant difference from the vehicle control group (p < 0.05).

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the rodent qEEG study.



# **Simplified NMDA Receptor Signaling Pathway**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is QEEG Brain Mapping & how to interpret it | Bitbrain [bitbrain.com]
- 6. brainview.com [brainview.com]
- 7. mindbraintms.com [mindbraintms.com]
- 8. Non-restraining EEG Radiotelemetry: Epidural and Deep Intracerebral Stereotaxic EEG Electrode Placement PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse EEG implantation and monitoring [protocols.io]
- 11. Confounding effect of EEG implantation surgery: inadequacy of surgical control in a two hit model of temporal lobe epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A reliable method for intracranial electrode implantation and chronic electrical stimulation in the mouse brain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Quantitative EEG
   (qEEG) Study of BMS-986163 in Rodents]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12422891#quantitative-eeg-qeeg-study-design-for-bms-986163-in-rodents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com